molecular formula C10H15ClFNO B2935194 1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride CAS No. 2460755-77-3

1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2935194
CAS No.: 2460755-77-3
M. Wt: 219.68
InChI Key: CMHNLAQIPFXHDA-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H14FNO·HCl. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-ethoxy-5-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is alkylated with an appropriate alkyl halide to form the ethanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride can be compared with other similar compounds, such as:

    1-(3-Methoxy-5-fluorophenyl)ethanamine;hydrochloride: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(3-Ethoxy-4-fluorophenyl)ethanamine;hydrochloride: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.

    1-(3-Ethoxy-5-chlorophenyl)ethanamine;hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-ethoxy-5-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-3-13-10-5-8(7(2)12)4-9(11)6-10;/h4-7H,3,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHNLAQIPFXHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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